molecular formula C15H22N2O4 B7088826 ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxylate

ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxylate

Cat. No.: B7088826
M. Wt: 294.35 g/mol
InChI Key: VNLJKKWMJCPWNV-DMDPSCGWSA-N
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Description

Ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structural features, which include a piperidine ring substituted with ethyl, dimethyl, and oxazolyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the oxazolyl group through a series of substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group. Common reagents used in these reactions include alkyl halides, oxazolyl derivatives, and carboxylic acids, under conditions such as reflux and catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxazolyl groups to amines or other derivatives.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of ethyl.

    Ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-thiazol-3-yl)acetyl]piperidine-3-carboxylate: Contains a thiazolyl group instead of oxazolyl.

    Ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-imidazol-3-yl)acetyl]piperidine-3-carboxylate: Features an imidazolyl group in place of oxazolyl.

Properties

IUPAC Name

ethyl (2R,3R,6S)-2,6-dimethyl-1-[2-(1,2-oxazol-3-yl)acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-4-20-15(19)13-6-5-10(2)17(11(13)3)14(18)9-12-7-8-21-16-12/h7-8,10-11,13H,4-6,9H2,1-3H3/t10-,11+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLJKKWMJCPWNV-DMDPSCGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N(C1C)C(=O)CC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N([C@@H]1C)C(=O)CC2=NOC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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